Butenandt's dihydroacid
Description
Butenandt's dihydroacid, identified as a γ-keto acid derivative, is synthesized via catalytic hydrogenation of a γ-diketone system followed by saponification with sodium hydroxide . This compound, referenced as dihydro Butenandt acid (4) in synthetic pathways, is characterized by its γ-positioned carboxylic acid group and a bridgehead proton observed in nuclear magnetic resonance (NMR) spectroscopy (triplet at δ 3.60, J = 3.3 Hz) . Its structural elucidation aligns with mid-20th-century methodologies for triterpene and steroid analysis, reflecting Adolf Butenandt’s Nobel Prize-winning work on steroid hormones and the isoprene rule .
Properties
CAS No. |
28097-22-5 |
|---|---|
Molecular Formula |
C27H44O5 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
(1R,3aS,7aR)-5-[(1R,2S)-2-carboxy-1-methyl-4-oxocyclohexyl]-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,4,5,6,7-octahydroindene-4-carboxylic acid |
InChI |
InChI=1S/C27H44O5/c1-16(2)7-6-8-17(3)19-9-10-20-23(25(31)32)21(12-14-26(19,20)4)27(5)13-11-18(28)15-22(27)24(29)30/h16-17,19-23H,6-15H2,1-5H3,(H,29,30)(H,31,32)/t17-,19-,20+,21?,22-,23?,26-,27-/m1/s1 |
InChI Key |
QZFBASCDCQFEPQ-OEXLHLOQSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC(C2C(=O)O)C3(CCC(=O)CC3C(=O)O)C)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC(C2C(=O)O)[C@]3(CCC(=O)C[C@@H]3C(=O)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC(C2C(=O)O)C3(CCC(=O)CC3C(=O)O)C)C |
Synonyms |
3-oxo-6,7-seco-5beta-cholestane-6,7-dioic acid butenandt's dihydroacid |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Boswellic Acids
Boswellic acids (BAs), triterpenes derived from α-amyrine (ursane-type) and β-amyrine (oleanane-type), share functional group complexity with Butenandt's dihydroacid. Key differences include:
- Skeletal Backbone: BAs feature pentacyclic triterpene cores, whereas this compound likely originates from a γ-diketone precursor with a simpler bicyclic or monocyclic structure .
- Functional Groups : BAs possess hydroxyl and carboxylic acid groups, while Butenandt's compound includes a γ-keto group and a methyl group (δ <1.54 in NMR) .
- Applications : BAs are studied for anti-inflammatory properties, while this compound serves as an intermediate in steroid synthesis pathways .
Table 1: Structural Comparison
| Property | This compound | Boswellic Acids |
|---|---|---|
| Core Structure | γ-Keto acid derivative | Pentacyclic triterpenes |
| Key NMR Signals | δ 3.60 (triplet, bridgehead H) | δ 0.5–1.5 (methyl groups) |
| Functional Groups | γ-COOH, C-19 methyl | Multiple -OH, -COOH |
| Biosynthetic Origin | Synthetic γ-diketone pathway | Natural triterpene derivatives |
Research Implications and Challenges
- Analytical Standards : Modern reference materials (e.g., ) require stringent purity protocols, as emphasized by regulatory guidelines .
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